1-cyclopentyl-2-phenylethan-1-one

Description

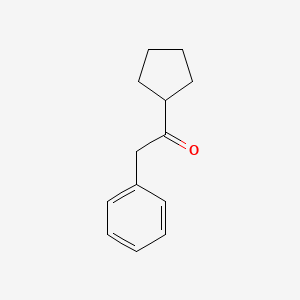

1-Cyclopentyl-2-phenylethan-1-one (CAS: Not explicitly provided; molecular formula: C₁₃H₁₆O) is a ketone compound featuring a cyclopentyl group attached to the carbonyl carbon and a phenyl-substituted ethyl chain. This structure confers unique physicochemical properties, such as intermediate polarity due to the aromatic phenyl group and the alicyclic cyclopentyl moiety.

Properties

Molecular Formula |

C13H16O |

|---|---|

Molecular Weight |

188.26 g/mol |

IUPAC Name |

1-cyclopentyl-2-phenylethanone |

InChI |

InChI=1S/C13H16O/c14-13(12-8-4-5-9-12)10-11-6-2-1-3-7-11/h1-3,6-7,12H,4-5,8-10H2 |

InChI Key |

HRTOGRYKCYADLD-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(C1)C(=O)CC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Conditions

The most industrially viable method for synthesizing 1-cyclopentyl-2-phenylethan-1-one involves a Grignard reaction between cyclopentylmagnesium bromide and benzophenonitrile. This approach, detailed in a 2017 patent, proceeds via nucleophilic addition of the Grignard reagent to the nitrile group, followed by acidic hydrolysis to yield the ketone.

Key Steps :

-

Grignard Reagent Formation : Excess magnesium chips react with bromocyclopentane in anhydrous tetrahydrofuran (THF) under reflux. The exothermic reaction initiates at 40–50°C, producing cyclopentylmagnesium bromide.

-

Nitrile Addition : Benzophenonitrile is gradually added to the Grignard reagent at 48–50°C. The reaction mixture is stirred for 2–3 hours to ensure complete conversion.

-

Acidic Quenching : Hydrochloric acid (HCl) quenches the reaction, adjusting the pH to 4–5. This step liberates the ketone from the intermediate imine complex.

-

Purification : The organic phase is separated, dried with ethyl acetate, and concentrated. Tertiary methyl ether is added to precipitate impurities, followed by distillation to isolate the final product.

Optimization and Scalability

Industrial implementations use continuous flow reactors to enhance yield (up to 99% purity) and reduce byproducts. Key parameters include:

-

Solvent Ratio : THF is maintained at 4× the volume of bromocyclopentane to stabilize the Grignard reagent.

-

Temperature Control : Strict adherence to 48–50°C during nitrile addition prevents side reactions such as ketone reduction.

-

Catalyst-Free Process : Unlike analogous syntheses requiring transition metals, this method avoids catalysts, simplifying purification.

Table 1: Grignard Reaction Conditions and Outcomes

| Parameter | Value/Range |

|---|---|

| Bromocyclopentane Input | 30 g – 3 kg |

| THF Volume | 120 mL – 12 L |

| Reaction Temperature | 48–50°C |

| Yield | 510 g – 5 kg (99%+) |

| Purity (HPLC) | >99% |

Condensation and Cyclization Approaches

Urea-Mediated Condensation

A low-yield alternative (2.96%) involves refluxing 1-cyclopentyl-2-phenylethan-1-one with 3-ethoxy-4-hydroxy-5-nitrobenzaldehyde and urea in ethanol under HCl catalysis. While this method generates fused heterocyclic compounds, it highlights the ketone’s role as a synthetic intermediate rather than a primary target.

Critical Limitations :

Comparative Analysis of Methods

The Grignard method outperforms condensation routes in scalability and efficiency. For example, the patent-derived process achieves a 99% yield with simple distillation, whereas condensation struggles with sub-3% yields despite advanced purification.

Characterization and Quality Control

Spectroscopic Validation

Nuclear Magnetic Resonance (NMR) :

-

¹H NMR (DMSO-d₆) : Peaks at δ 1.24–1.79 ppm (cyclopentyl protons), δ 7.98–7.33 ppm (aromatic protons), and δ 5.00 ppm (methine proton) confirm structural integrity.

-

¹³C NMR : A carbonyl signal at δ 197.9 ppm aligns with ketone functionality.

Mass Spectrometry (MS) :

Chemical Reactions Analysis

Types of Reactions: 1-cyclopentyl-2-phenylethan-1-one undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert it to alcohols or alkanes using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Substitution: Electrophilic substitution reactions can introduce different functional groups into the aromatic ring, using reagents like halogens or nitrating agents.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with a palladium catalyst.

Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products Formed:

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols or alkanes.

Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

1-cyclopentyl-2-phenylethan-1-one has several scientific research applications:

Chemistry: It serves as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research explores its potential use in drug development, particularly in designing molecules with specific pharmacological effects.

Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-cyclopentyl-2-phenylethan-1-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways and targets involved can vary based on the compound’s structure and functional groups.

Comparison with Similar Compounds

Comparison with Structural Analogs and Related Compounds

Cyclohexyl vs. Cyclopentyl Substituents

- 1-Cyclohexyl-2-(phenylthio)ethan-1-one (C₁₄H₁₈OS): This analog replaces the cyclopentyl group with a cyclohexyl ring and introduces a phenylthio (-SPh) substituent. The phenylthio group enhances electron-withdrawing effects, which may stabilize the ketone toward reduction. Synthesized in 52.4% yield via nucleophilic substitution (K₂CO₃, DMF), this compound exemplifies the impact of substituent electronegativity on synthetic efficiency .

Cyclopentanone Derivatives

- 2,5-Di(cyclopentylidene)cyclopentan-1-one (C₁₅H₂₀O): This bicyclic ketone features two cyclopentylidene groups fused to a central cyclopentanone. The extended conjugation and rigid structure may lower solubility in polar solvents compared to 1-cyclopentyl-2-phenylethan-1-one. Limited toxicological data suggest caution in handling, whereas the target compound’s safety profile remains uncharacterized .

- Its heptylidene chain enhances hydrophobicity, making it suitable for perfumery. In contrast, the phenyl group in 1-cyclopentyl-2-phenylethan-1-one could impart UV stability, broadening applications in polymer or coating additives .

Substituted Ethanones

- Such derivatives highlight how electron-deficient aromatic systems (e.g., benzimidazole) can modulate reactivity in cross-coupling reactions compared to the purely hydrocarbon-based target compound .

- 1-Phenylethanone (Acetophenone) (C₈H₈O): A simple aromatic ketone (MW: 120.15 g/mol) with a boiling point of 202°C. The absence of the cyclopentyl group in acetophenone results in higher volatility and lower steric hindrance, favoring its use as a solvent or flavoring agent. The cyclopentyl group in the target compound likely reduces volatility and enhances thermal stability .

Data Table: Key Structural and Functional Comparisons

Research Findings and Implications

- Synthetic Accessibility : Cyclohexyl analogs (e.g., ) demonstrate moderate yields (~52%) under basic conditions, suggesting that 1-cyclopentyl-2-phenylethan-1-one may require optimized catalysts or solvents for efficient synthesis.

- Safety and Regulation : Unlike 2-heptylidene cyclopentan-1-one, which has established IFRA guidelines, the target compound lacks toxicity data, necessitating further evaluation for industrial use .

- Functional Versatility : The phenyl group in the target compound could enable π-π interactions in supramolecular chemistry, while the cyclopentyl moiety may enhance lipid solubility for drug delivery applications.

Q & A

Q. What are the common synthetic routes for preparing 1-cyclopentyl-2-phenylethan-1-one, and how do reaction conditions influence yield?

The compound is typically synthesized via aldol condensation , where cyclopentanone derivatives react with aromatic aldehydes under basic or acidic conditions. For example, cyclopentyl ketones can undergo cross-aldol reactions with benzaldehyde derivatives, with yields highly dependent on catalyst choice (e.g., NaOH vs. organocatalysts) and solvent polarity . Stereochemical outcomes may arise due to the cyclopentyl group’s conformational rigidity, necessitating precise temperature control (e.g., 0–5°C for kinetic vs. thermodynamic product formation) .

Q. Which spectroscopic techniques are most effective for characterizing 1-cyclopentyl-2-phenylethan-1-one?

Key methods include:

- NMR : H and C NMR to confirm the cyclopentyl and phenyl substituents, with coupling constants revealing spatial arrangements.

- IR : Stretching frequencies for carbonyl (1700–1750 cm) and aromatic C–H bonds.

- Mass spectrometry : Molecular ion peaks (e.g., m/z 216 for CHO) and fragmentation patterns to validate structure .

- Chromatography : HPLC or GC-MS to assess purity, especially when by-products form during synthesis .

Advanced Research Questions

Q. How can X-ray crystallography resolve stereochemical ambiguities in derivatives of 1-cyclopentyl-2-phenylethan-1-one?

Single-crystal X-ray diffraction is critical for determining absolute configurations of chiral centers, particularly in cyclopentyl derivatives. For example, studies on analogous compounds (e.g., (2R,3R)-1-(4-chlorophenyl)-3-phenylpentan-1-one) used X-ray data to assign R/S configurations, with R-factors <0.05 ensuring accuracy . Challenges include growing high-quality crystals in non-polar solvents and mitigating disorder in flexible cyclopentyl rings .

Q. How should researchers address discrepancies in safety data for 1-cyclopentyl-2-phenylethan-1-one and its analogs?

While some safety data sheets (SDS) classify similar ketones as "no known hazard" (e.g., 1-(4-azepan-1-yl-3-fluorophenyl)ethanone), others highlight risks like respiratory irritation . Researchers must:

Q. What experimental strategies mitigate data contradictions in purity assessments across synthetic batches?

Contradictions often arise from varying by-product profiles. Solutions include:

- Standardized workup protocols : Use gradient elution in column chromatography to isolate minor impurities.

- Advanced analytics : Employ F NMR (if fluorinated analogs exist) or LC-HRMS to detect trace contaminants .

- Batch comparison : Statistical analysis (e.g., PCA) of spectral data to identify outlier batches .

Q. How can 1-cyclopentyl-2-phenylethan-1-one be applied in drug discovery, given its structural analogs?

Analogous compounds (e.g., [1,1'-biphenyl]-2-yl(phenyl)methanone) show antimicrobial and anticancer activity. Researchers can:

- Functionalize the ketone : Introduce substituents (e.g., amino groups) via reductive amination for bioactivity screening.

- Use as a scaffold : Combine with heterocycles (e.g., furans or pyridines) to enhance target binding .

- Validate targets : Pair docking studies with in vitro assays (e.g., kinase inhibition) .

Q. What methodologies optimize regioselectivity in derivatizing the cyclopentyl ring?

Regioselectivity is influenced by steric and electronic factors:

Q. How do computational models enhance the design of 1-cyclopentyl-2-phenylethan-1-one-based materials?

Molecular dynamics (MD) simulations predict thermal stability and solubility in polymer matrices. For example, simulating cyclopentyl-phenyl interactions can guide the design of photoinitiators for resin-based composites .

Q. What green chemistry approaches improve the sustainability of synthesizing this compound?

Q. How does the compound’s stability under varying pH and temperature conditions impact storage protocols?

Accelerated stability studies (e.g., 40°C/75% RH for 6 months) assess degradation pathways. For analogs, cyclopentyl rings exhibit hydrolytic stability at pH 4–9 but degrade under strong acids/bases. Recommendations include inert-atmosphere storage and desiccants .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.